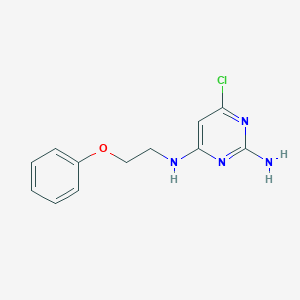
6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine is a chemical compound with the molecular formula C12H13ClN4O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols and dispersed using an organic solvent to obtain the desired product . The process involves several steps, including chlorination, quenching, and neutralization, to achieve a high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high yield. The process involves the use of advanced techniques to minimize waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The chlorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various functionalized pyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-chloro-N4-(4-phenoxyphenyl)pyrimidine-2,4-diamine: Similar structure but with a different phenoxy group.
5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: Known for its dual CDK6 and CDK9 inhibitory activity.
6-chloro-N4,N4-diethylpyrimidine-2,4-diamine: Another derivative with different alkyl groups.
Uniqueness
6-chloro-N4-(2-phenoxyethyl)pyrimidine-2,4-diamine is unique due to its specific phenoxyethyl group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H13ClN4O |
|---|---|
Molekulargewicht |
264.71 g/mol |
IUPAC-Name |
6-chloro-4-N-(2-phenoxyethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C12H13ClN4O/c13-10-8-11(17-12(14)16-10)15-6-7-18-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15,16,17) |
InChI-Schlüssel |
DIGBBIXGCPTEGK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCNC2=CC(=NC(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




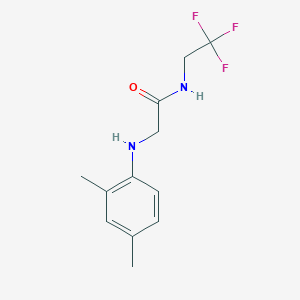
![tert-Butyl (2-(7-methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethyl)carbamate](/img/structure/B14909991.png)
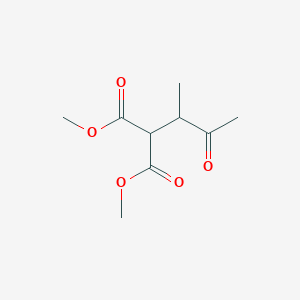
![7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14910018.png)
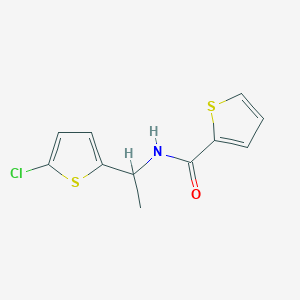




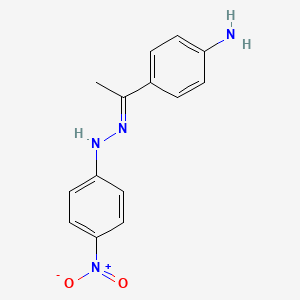
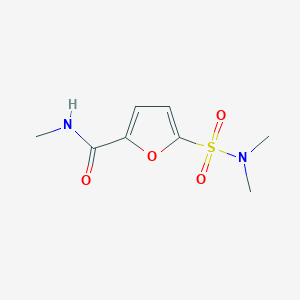
![5-Chloro-3-iodofuro[3,2-b]pyridine](/img/structure/B14910067.png)
